Phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-
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Overview
Description
Phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-] is a bidentate ligand commonly used in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound has the molecular formula C26H24P2 and a molecular weight of 398.4163 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-] typically involves the reaction of 1,2-bis(dichlorophosphino)ethane with the lithium salt of 2-bromo-m-xylene in diethyl ether . The reaction yields a white precipitate, which is washed with water and is moderately soluble in benzene and toluene .
Industrial Production Methods
the general approach involves the use of Grignard reagents and halogenophosphines, which are common in the synthesis of tertiary phosphines .
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Metal salts: Such as palladium or platinum salts for complex formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal-phosphine complexes .
Scientific Research Applications
Phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-] has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to prepare metal complexes.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in catalytic processes, such as hydrogenation and hydroformylation reactions.
Mechanism of Action
The mechanism of action of phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-] involves its ability to donate electron density to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets include transition metal centers, and the pathways involved are primarily related to electron transfer and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, 1,2-ethanediylbis[diphenyl-]
- Phosphine, 1,2-ethanediylbis[dicyclohexyl-]
- Phosphine, 1,2-ethanediylbis[bis(pentafluorophenyl)-]
Uniqueness
Phosphine, 1,2-ethanediylbis[bis(2-methoxyphenyl)-] is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable complexes with certain transition metals, thereby enhancing its utility in specific catalytic applications .
Properties
CAS No. |
85599-21-9 |
---|---|
Molecular Formula |
C30H32O4P2 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-bis(2-methoxyphenyl)phosphanylethyl-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C30H32O4P2/c1-31-23-13-5-9-17-27(23)35(28-18-10-6-14-24(28)32-2)21-22-36(29-19-11-7-15-25(29)33-3)30-20-12-8-16-26(30)34-4/h5-20H,21-22H2,1-4H3 |
InChI Key |
UTHBNWMLPLYXBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(CCP(C2=CC=CC=C2OC)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
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